molecular formula C9H7BrF3NO2 B15253441 2-Bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone

2-Bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone

Cat. No.: B15253441
M. Wt: 298.06 g/mol
InChI Key: CWRNMULTZDYUSL-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone is an organic compound that features a bromine atom, a trifluoroethoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 6-(2,2,2-trifluoroethoxy)pyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or carboxylic acid derivative.

Scientific Research Applications

2-Bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and trifluoroethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone
  • 2-Bromo-1-(pyridin-3-yl)ethanone

Uniqueness

2-Bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of molecules with specific chemical and biological activities .

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

2-bromo-1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethanone

InChI

InChI=1S/C9H7BrF3NO2/c10-3-7(15)6-1-2-8(14-4-6)16-5-9(11,12)13/h1-2,4H,3,5H2

InChI Key

CWRNMULTZDYUSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)CBr)OCC(F)(F)F

Origin of Product

United States

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